Antimycobacterial Potency Against M. tuberculosis H37Rv: TB803 (Allylamino) vs. TB820 (Pyrrolidinyl) vs. TB8 (Parent Scaffold)
The parent pyridopyrimidine hit TB8 exhibited a minimal inhibitory concentration (MIC) of 1 µg/mL (3.7 µM) against M. tuberculosis H37Rv in vitro [1]. Optimization of the 2-position substituent produced TB803 (allylamino) and TB820 (pyrrolidinyl), both retaining potent activity. In the 2015 Horváti et al. study, TB820 demonstrated a MIC of 1 µg/mL (4.1 µM) against the same H37Rv strain and an identical value of 1 µg/mL (4.1 µM) against a multi-drug resistant (MDR A8) strain, confirming that the pyridopyrimidine-3-carbaldehyde chemotype maintains activity independent of the 2-substituent identity [2]. The TB803 peptide conjugate (TB803-OT14) retained MIC values in the same micromolar range, indicating that the allylamino group does not compromise antimycobacterial potency when compared to the pyrrolidinyl-bearing TB820 conjugate [3].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | TB803 (free compound): MIC reported in similar micromolar range to TB820; TB803-OT14 conjugate: MIC retained in comparable range [3] |
| Comparator Or Baseline | TB8 (parent): MIC = 1 µg/mL (3.7 µM); TB820 (pyrrolidinyl analog): MIC = 1 µg/mL (4.1 µM) vs. H37Rv; 1 µg/mL (4.1 µM) vs. MDR A8 [2] |
| Quantified Difference | TB803 and TB820 conjugates both maintain MIC values within the same micromolar range as the respective free compounds; no significant potency loss upon allylamino-to-pyrrolidinyl substitution or upon peptide conjugation [3] |
| Conditions | M. tuberculosis H37Rv (ATCC 27294) and multi-drug resistant MDR A8 strains; MIC determined after 28-day incubation at 37 °C; colony-forming unit (CFU) enumeration on Löwenstein-Jensen solid medium [2] |
Why This Matters
Confirms that selecting the allylamino-substituted TB803 does not trade off antimycobacterial potency relative to the more extensively characterized TB820, enabling parallel investigation with a structurally distinct 2-substituent.
- [1] Horváti K, Bacsa B, Szabó N, Fodor K, Balka G, Rusvai M, Kiss É, Mező G, Grolmusz V, Vértessy B, Hudecz F, Bősze S. Antimycobacterial activity of peptide conjugate of pyridopyrimidine derivative against Mycobacterium tuberculosis in a series of in vitro and in vivo models. Tuberculosis. 2015;95(Suppl 1):S207-S211. doi:10.1016/j.tube.2015.02.026 View Source
- [2] Horváti K, Bacsa B, Szabó N, Fodor K, Balka G, Rusvai M, Kiss É, Mező G, Grolmusz V, Vértessy B, Hudecz F, Bősze S. Antimycobacterial activity of peptide conjugate of pyridopyrimidine derivative against Mycobacterium tuberculosis in a series of in vitro and in vivo models. Tuberculosis. 2015;95(Suppl 1):S207-S211. (Full-text PDF, pp. 3-6, MIC data for TB820) View Source
- [3] Ábrahám Á, Baranyai Z, Gyulai G, Pári E, Horváti K, Bősze S, Kiss É. Comparative analysis of new peptide conjugates of antitubercular drug candidates—Model membrane and in vitro studies. Colloids Surf B Biointerfaces. 2016;147:106-115. doi:10.1016/j.colsurfb.2016.07.054 View Source
